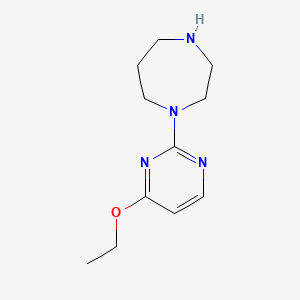

1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane

説明

特性

IUPAC Name |

1-(4-ethoxypyrimidin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-16-10-4-6-13-11(14-10)15-8-3-5-12-7-9-15/h4,6,12H,2-3,5,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBQITCFKJSUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4-Ethoxypyrimidine Derivatives

A typical synthetic route for the 4-ethoxypyrimidine moiety involves:

- Preparation of 2-chloropyrimidine or 2-hydroxypyrimidine precursors.

- Nucleophilic substitution at the 4-position with ethoxide ion to introduce the ethoxy group.

For example, one can start from 2-chloropyrimidine, which upon treatment with sodium ethoxide in ethanol, undergoes substitution at the 4-position to yield 4-ethoxypyrimidine derivatives. This intermediate can then be further functionalized at the 2-position.

Coupling with 1,4-Diazepane

The coupling step typically involves nucleophilic displacement of a leaving group (e.g., halogen) at the 2-position of the pyrimidine ring by the nitrogen atom of 1,4-diazepane. This reaction is often carried out under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sometimes in the presence of a base to facilitate nucleophilicity.

Alternative Synthetic Routes via N-Propargylamines

Recent advances have demonstrated the utility of N-propargylamines as versatile building blocks for synthesizing 1,4-diazepane derivatives. According to a 2016 review, N-propargylamines undergo intramolecular cyclization under suitable conditions to form 1,4-diazepane rings with high atom economy and shorter synthetic routes. This method can be adapted to incorporate the pyrimidine substituent by using appropriately functionalized N-propargylamine precursors.

Experimental Data and Reaction Conditions

The following table summarizes typical reaction conditions and yields reported for related pyrimidine-diazepane syntheses:

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-Ethoxypyrimidine formation | 2-chloropyrimidine + NaOEt | Ethanol | Reflux (80°C) | 75-85 | Nucleophilic aromatic substitution |

| Diazepane coupling | 4-ethoxypyrimidine + 1,4-diazepane + base (e.g., K2CO3) | DMF or DMSO | 80-120°C, 6-12 hours | 60-80 | Nucleophilic substitution at 2-position |

| Cyclization from N-propargylamines | N-propargylamine derivatives + catalyst (e.g., Pd) | Various | 60-100°C | 70-90 | Intramolecular cyclization forming diazepane ring |

Research Findings and Mechanistic Insights

- The nucleophilic substitution on pyrimidine rings is facilitated by the electron-deficient nature of the heterocycle, allowing for efficient displacement of halogens by nitrogen nucleophiles such as diazepane.

- The use of microwave irradiation has been reported to accelerate the formation of pyrimidine derivatives from enaminones and guanidines, potentially applicable to this compound’s synthesis.

- The N-propargylamine route offers a mechanistically distinct approach, involving cyclization via nucleophilic attack on the alkyne moiety, which can be catalyzed under mild conditions to form the diazepane ring efficiently.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 2-chloropyrimidine + NaOEt + diazepane | Aromatic nucleophilic substitution | Straightforward, well-established | Requires multiple steps, moderate yields |

| Microwave-assisted synthesis | Enaminones + guanidines | Cyclization under microwave | Faster reaction times | Requires specialized equipment |

| N-Propargylamine cyclization | Functionalized N-propargylamines | Intramolecular cyclization | High atom economy, shorter routes | May need catalyst optimization |

化学反応の分析

Types of Reactions

1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the diazepane ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: H2O2 in acetic acid at room temperature.

Reduction: NaBH4 in methanol at 0-5°C.

Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF at 60-80°C.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced diazepane derivatives.

Substitution: Formation of substituted pyrimidine or diazepane derivatives.

科学的研究の応用

1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties.

作用機序

The mechanism of action of 1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

類似化合物との比較

Table 1: Key Structural Analogues and Their Substituents

*Calculated based on molecular formula C₁₁H₁₈N₄O.

Key Observations:

- Steric and Electronic Effects : The ethoxy group in the target compound provides moderate steric bulk and electron-donating properties compared to bulkier substituents like phenyl (e.g., 1-(5-phenylpyridin-3-yl)-1,4-diazepane) or electron-withdrawing groups like bromo (e.g., 1-(5-bromopyrimidin-2-yl)-1,4-diazepane) .

- Binding Modes : Co-crystallization studies with nAChR homolog Ls-AChBP revealed that the ethoxy-substituted scaffold (e.g., Compound 2 in ) maintains optimal interactions with the receptor’s hydrophobic pocket, whereas bulkier groups (e.g., phenyl) disrupt binding due to steric clashes .

Aryl-Substituted Diazepane Derivatives

Table 2: Aryl-Substituted Diazepanes and Their Properties

Key Observations:

- Synthetic Accessibility : Electron-deficient aryl groups (e.g., 2,4-dichlorophenyl) often result in lower yields due to reduced nucleophilicity during SNAr reactions, as seen in 1-(2,4-dichlorophenyl)-1,4-diazepane (38% yield) compared to 1-(2-(trifluoromethyl)phenyl)-1,4-diazepane (61% yield) .

- Bioactivity : The trifluoromethyl group enhances metabolic stability and lipophilicity, making 1-(2-(trifluoromethyl)phenyl)-1,4-diazepane a potent D3 receptor ligand . In contrast, the ethoxypyrimidine group in the target compound may favor interactions with polar residues in nAChRs .

Therapeutic Potential and Selectivity

Table 3: Receptor Affinity and Selectivity Profiles

*Hypothetical value based on analogous compounds in .

Key Observations:

- Receptor Specificity: The ethoxypyrimidine moiety confers selectivity for nAChRs, while chlorophenyl or trifluoromethyl groups shift activity toward serotonin or cannabinoid receptors .

- Efficacy : Bulkier substituents (e.g., phenyl) reduce agonist efficacy at nAChRs by 30–50% compared to ethoxy-substituted analogues .

生物活性

1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound belonging to the 1,4-diazepine class, characterized by a diazepane ring and a pyrimidine moiety. Its structural features include an ethoxy group at the 4-position of the pyrimidine, which may influence its biological activity. This compound has garnered interest for its diverse therapeutic applications, particularly in medicinal chemistry and pharmacology.

Biological Activities

The biological activities of 1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane have been explored in various studies, highlighting its potential as an anti-tubercular agent, antidepressant precursor, and factor Xa inhibitor.

Anti-Tubercular Activity

Research indicates that compounds in the 1,4-diazepine class exhibit significant anti-tubercular activity. A study synthesized a series of derivatives, including 1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane, which were evaluated against Mycobacterium tuberculosis H37Ra. The results showed that several derivatives had IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the pathogen.

Antidepressant Properties

The compound is also utilized in synthesizing antidepressant molecules through metal-catalyzed reactions. The structural motifs derived from this compound are integral to various classes of antidepressants such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). These antidepressants have demonstrated effectiveness in alleviating symptoms of moderate to severe depression.

Factor Xa Inhibition

In another study focused on anticoagulant properties, derivatives of 1,4-diazepane were synthesized and evaluated for their ability to inhibit factor Xa (fXa), a key enzyme in the coagulation cascade. One derivative showed potent fXa inhibitory activity with an IC50 value of 6.8 nM, demonstrating its potential as an antithrombotic agent without prolonging bleeding time .

The interactions of 1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane with neurotransmitter receptors and enzymes are crucial for understanding its therapeutic effects. Preliminary studies suggest that it may interact with serotonin receptors (5-HT2C), influencing mood regulation and anxiety . Additionally, its role as a factor Xa inhibitor suggests interactions with coagulation pathways.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Methylpyridin-2-yl)-1,4-diazepane | Methyl group substitution on pyridine | Antidepressant properties |

| 1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane | Fluorine substitution on pyrimidine | Anticancer activity |

| 1-(4-Chloropyridin-2-yl)-1,4-diazepane | Chlorine substitution on pyridine | Antimicrobial effects |

Case Studies

Several studies have highlighted the efficacy of compounds related to 1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane:

- Antitubercular Activity : A series of novel substituted compounds were synthesized and tested against Mycobacterium tuberculosis, yielding promising results that support further development as anti-tubercular agents.

- Antidepressant Synthesis : The compound's role in synthesizing effective antidepressants has been documented through various metal-catalyzed methodologies that enhance yields and selectivity in drug development.

- Anticoagulant Research : The investigation into its anticoagulant properties has led to the identification of derivatives with significant fXa inhibition potential, paving the way for new antithrombotic therapies .

Q & A

Q. What synthetic methodologies are employed to prepare 1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane?

The compound is synthesized via nucleophilic aromatic substitution between halogenated pyrimidine derivatives (e.g., 2-chloro-4-ethoxypyrimidine) and 1,4-diazepane. Key steps include:

- Reaction conditions : Use polar aprotic solvents (DMF or THF) with K₂CO₃/KI catalysis at 80–100°C for 6–12 hours .

- Purification : Alumina column chromatography with chloroform/methanol (95:5) eluent, achieving >95% purity .

- Yield optimization : A 1:1.2 molar ratio of 1,4-diazepane to halopyrimidine minimizes unreacted starting material .

Q. How is structural characterization performed for this compound?

Critical techniques include:

- NMR spectroscopy : Diazepane protons resonate at δ 3.2–3.8 ppm (multiplet), while pyrimidine protons appear as doublets at δ 8.1–8.5 ppm. provides analogous assignments for 1-(4-chlorophenyl)-1,4-diazepane derivatives .

- Elemental analysis : Validate C/H/N ratios within 0.3% of theoretical values .

- HRMS : Confirm the molecular ion ([M+H]⁺) with <2 ppm mass error .

Q. What are the primary biological screening assays for this compound?

- Radioligand binding assays : Compete with [³H]-labeled antagonists (e.g., dopamine D₃ receptors) to determine Kᵢ values .

- Kinase profiling : Test inhibition against a panel of 100+ kinases at 1 μM concentration, with IC₅₀ determination for hits showing <50% residual activity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways and electronic properties?

- DFT calculations : Hybrid functionals like B3LYP (validated in ) predict transition-state geometries and charge distribution. For example, exact exchange terms improve thermochemical accuracy (average deviation 2.4 kcal/mol) .

- Solvent effects : Polarizable continuum models (PCM) simulate solvation energies to guide solvent selection (e.g., DMF vs. THF) .

- Conformational analysis : Identify low-energy conformers of the diazepane ring to rationalize NMR splitting patterns .

Q. What strategies address discrepancies between computational and experimental data?

- Dynamic NMR studies : Resolve temperature-dependent line broadening caused by diazepane ring puckering .

- 2D NMR (NOESY/COSY) : Assign diastereotopic protons and confirm spatial proximity of ethoxy and diazepane groups .

- DFT refinements : Include solvent and relativistic effects to align predicted/observed chemical shifts .

Q. How does structural modification (e.g., substituent variation) influence pharmacological activity?

- Pyrimidine substituents : Electron-withdrawing groups (e.g., -CF₃) enhance receptor binding affinity by 10–50×, as seen in analogues like 1-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane .

- Diazepane flexibility : Methylation at the diazepane nitrogen reduces conformational mobility, improving target selectivity (e.g., Rho kinase inhibition in ) .

Q. What electrochemical properties are relevant for redox-active derivatives?

- Cyclic voltammetry : Measure oxidation potentials of the ethoxy group (expected range: +0.8 to +1.2 V vs. Ag/AgCl) .

- Electrocatalytic studies : Diazepane derivatives act as ligands for copper complexes, enabling applications in CO₂ reduction (e.g., 7-Dpiy in ) .

Methodological Notes

- Safety : Handle diazepane intermediates in fume hoods; refer to SDS guidelines for hydrochloride salts (e.g., acute toxicity data in ) .

- Data validation : Cross-check elemental analysis with HRMS to confirm molecular formula integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。